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molecular formula C8H7BrCl2O B3043861 2-(Bromomethyl)-1,3-dichloro-5-methoxybenzene CAS No. 94278-70-3

2-(Bromomethyl)-1,3-dichloro-5-methoxybenzene

Cat. No. B3043861
M. Wt: 269.95 g/mol
InChI Key: KBAGYDQLZMGHMT-UHFFFAOYSA-N
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Patent
US09199927B2

Procedure details

To a solution of (2,6-dichloro-4-methoxyphenyl)methanol (4.66 g) in tetrahydrofuran (50.0 mL) was added phosphorus tribromide (0.846 mL) under ice-cooling, followed by stirring for 1 hour under ice-cooling. To the reaction suspension was added a saturated aqueous sodium hydrogen carbonate solution, followed by extraction with ethyl acetate. The organic layer was washed with water and a saturated aqueous sodium chloride solution, and then dried over anhydrous sodium sulfate. The solvent was concentrated under reduced pressure to obtain 2-(bromomethyl)-1,3-dichloro-5-methoxybenzene (5.45 g).
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
0.846 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([Cl:10])[C:3]=1[CH2:11]O.P(Br)(Br)[Br:14].C(=O)([O-])O.[Na+]>O1CCCC1>[Br:14][CH2:11][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([O:8][CH3:9])=[CH:5][C:4]=1[Cl:10] |f:2.3|

Inputs

Step One
Name
Quantity
4.66 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)OC)Cl)CO
Name
Quantity
0.846 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1 hour under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution, and then dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1Cl)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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